molecular formula C16H10FNO2S2 B406537 3-(4-fluorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(4-fluorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B406537
M. Wt: 331.4g/mol
InChI Key: MXGWZPKJPKOGCH-ZROIWOOFSA-N
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Description

3-(4-fluorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, a fluorophenyl group, and a hydroxybenzylidene moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 3-hydroxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is often carried out under reflux conditions in a suitable solvent such as ethanol or methanol. Catalysts like piperidine or pyridine may be used to facilitate the reaction. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxybenzylidene moiety can undergo oxidation reactions to form corresponding quinones.

    Reduction: The thioxo group can be reduced to a thiol group under appropriate conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones derived from the hydroxybenzylidene moiety.

    Reduction: Thiol derivatives from the thioxo group.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Material Science: Potential use in the development of organic semiconductors and conductive polymers.

Biology:

    Antimicrobial Activity: Exhibits potential antibacterial and antifungal properties.

    Enzyme Inhibition: May act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine:

    Anti-inflammatory: Shows promise as an anti-inflammatory agent in preclinical studies.

    Anticancer: Potential cytotoxic effects against certain cancer cell lines.

Industry:

    Dye Synthesis: Can be used as an intermediate in the synthesis of dyes and pigments.

    Pharmaceuticals: Potential use in the development of new therapeutic agents.

Mechanism of Action

The exact mechanism of action of 3-(4-fluorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through multiple pathways:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to its biological effects.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses.

    Reactive Oxygen Species (ROS) Generation: The compound could induce the production of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

  • (5Z)-3-(4-chlorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(4-bromophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(4-methylphenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness:

  • Fluorine Substitution: The presence of a fluorine atom in the phenyl ring enhances the compound’s lipophilicity and metabolic stability.
  • Hydroxybenzylidene Moiety: This functional group contributes to the compound’s potential biological activities, such as antioxidant and antimicrobial properties.

Properties

Molecular Formula

C16H10FNO2S2

Molecular Weight

331.4g/mol

IUPAC Name

(5Z)-3-(4-fluorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10FNO2S2/c17-11-4-6-12(7-5-11)18-15(20)14(22-16(18)21)9-10-2-1-3-13(19)8-10/h1-9,19H/b14-9-

InChI Key

MXGWZPKJPKOGCH-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F

SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F

Origin of Product

United States

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